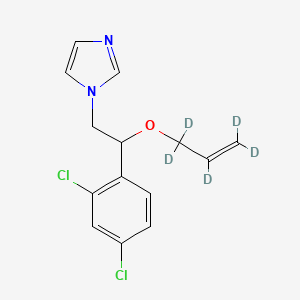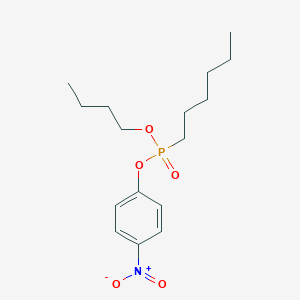
Butyl 4-nitrophenyl hexylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (4-nitrophenyl) hexylphosphonate, also known as hexylphosphonic acid butyl 4-nitrophenyl ester, is a chemical compound with the molecular formula C16H26NO5P and a molecular weight of 343.36 g/mol . This compound is characterized by the presence of a phosphonate group, a butyl group, and a 4-nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4-nitrophenyl) hexylphosphonate typically involves the esterification of hexylphosphonic acid with 4-nitrophenol in the presence of butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of butyl (4-nitrophenyl) hexylphosphonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (4-nitrophenyl) hexylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl and hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-nitrophenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various alkyl or aryl phosphonates.
Applications De Recherche Scientifique
Butyl (4-nitrophenyl) hexylphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of butyl (4-nitrophenyl) hexylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of lipase activity by mimicking the natural substrate and binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its natural substrate, thereby inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl (4-nitrophenyl) hexylphosphonate: Similar structure but with an octyl group instead of a butyl group.
4-Nitrophenyl α-D-maltohexaoside: Contains a 4-nitrophenyl group but differs in the sugar moiety.
Trihexyltetradecylphosphonium bis (2,4,4-trimethylpentyl)phosphinate: A phosphonium salt with different alkyl groups.
Uniqueness
Butyl (4-nitrophenyl) hexylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a lipase inhibitor and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C16H26NO5P |
|---|---|
Poids moléculaire |
343.35 g/mol |
Nom IUPAC |
1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
DNVDUMRDCABCRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


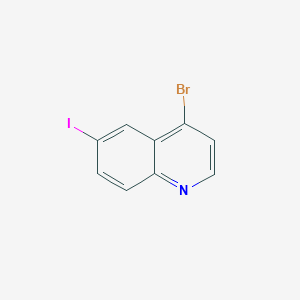
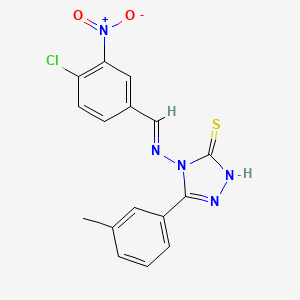
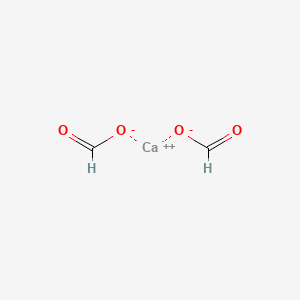
![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


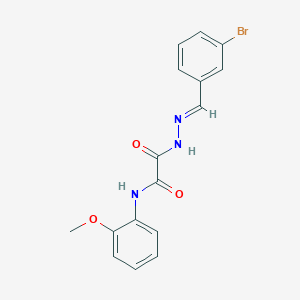
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
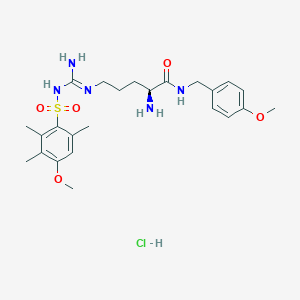
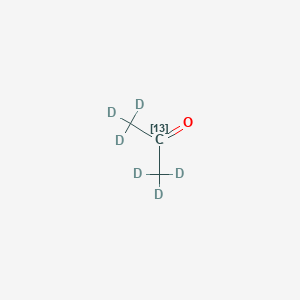
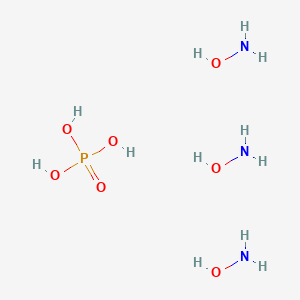
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
